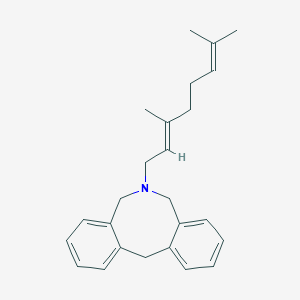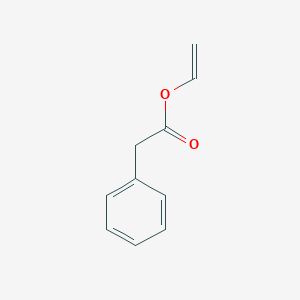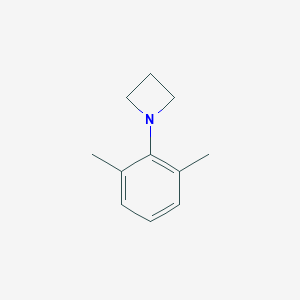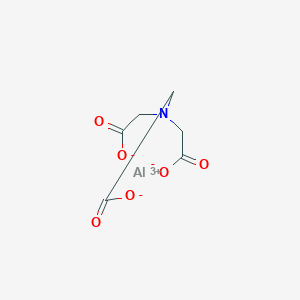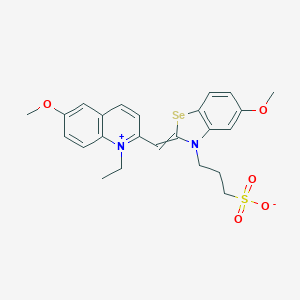![molecular formula C3H6NNa6O9P3 B102379 Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt CAS No. 15505-05-2](/img/structure/B102379.png)
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt, commonly known as NTA-Na6, is a chelating agent that is widely used in various scientific research applications. NTA-Na6 is a water-soluble compound that is used to bind metal ions in solution, making it an essential tool for many laboratory experiments. In
Mécanisme D'action
NTA-Na6 acts as a chelating agent by binding metal ions in solution. The NTA-Na6 molecule contains three carboxylic acid groups and one amine group, which allows it to bind metal ions through coordination bonds. The binding of metal ions by NTA-Na6 results in the formation of a stable complex, which prevents the metal ions from reacting with other molecules in solution.
Biochemical and Physiological Effects:
NTA-Na6 has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in urine.
Avantages Et Limitations Des Expériences En Laboratoire
NTA-Na6 has several advantages for laboratory experiments. It is a water-soluble compound that is easy to handle and store. It is also a cost-effective chelating agent that is widely available. However, NTA-Na6 has some limitations. It can only bind metal ions with a certain coordination number, which limits its use in some experiments. NTA-Na6 is also not suitable for experiments involving living organisms, as it is toxic to cells.
Orientations Futures
There are several future directions for the use of NTA-Na6 in scientific research. One area of research is the development of new chelating agents that can bind a wider range of metal ions. Another area of research is the use of NTA-Na6 in the development of new radiopharmaceuticals for medical imaging. Additionally, research is being conducted to explore the use of NTA-Na6 in the purification of enzymes and other proteins.
Méthodes De Synthèse
The synthesis of NTA-Na6 involves the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in the presence of water. The reaction results in the formation of NTA-Na6, which is a hexasodium salt of NTA. The synthesis of NTA-Na6 is a simple and cost-effective process, making it a popular choice for many laboratory experiments.
Applications De Recherche Scientifique
NTA-Na6 is widely used in scientific research applications. It is commonly used as a chelating agent to bind metal ions in solution. NTA-Na6 is used in the purification of proteins, DNA, and RNA. It is also used in the analysis of metal ions in environmental samples. NTA-Na6 is also used in the preparation of radiopharmaceuticals for medical imaging.
Propriétés
Numéro CAS |
15505-05-2 |
|---|---|
Nom du produit |
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt |
Formule moléculaire |
C3H6NNa6O9P3 |
Poids moléculaire |
430.94 g/mol |
Nom IUPAC |
hexasodium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.6Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;;/q;6*+1/p-6 |
Clé InChI |
NRNLPGTZUDJACV-UHFFFAOYSA-H |
SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
15505-05-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)


